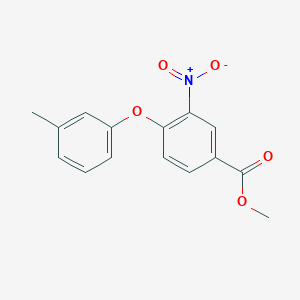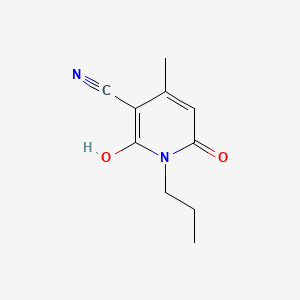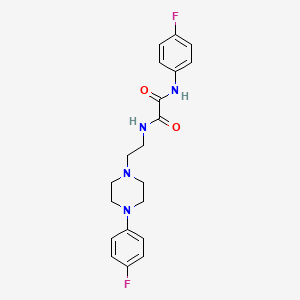
Methyl 4-(3-methylphenoxy)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(3-methylphenoxy)-3-nitrobenzoate” is a complex organic compound. It contains a methylphenoxy group and a nitrobenzoate group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the phenoxy group could potentially influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Synthesis of Schiff Bases and Ligands : Compounds structurally related to Methyl 4-(3-methylphenoxy)-3-nitrobenzoate have been used in the synthesis of Schiff bases and ligands, which are crucial for developing cyanide sensors in aqueous media and investigating their antibacterial and antifungal activities (Elsafy et al., 2018); (Vinusha et al., 2015).
Environmental Science Applications
- Photocatalytic Degradation of Pollutants : Research has been conducted on the photocatalytic mechanism of phenolic compounds, including derivatives similar to this compound, over TiO2 catalysts. This study is significant for understanding how such compounds degrade in the presence of photocatalysts and could inform environmental cleanup efforts (Tolosana-Moranchel et al., 2018).
Biochemical Applications
- Antimicrobial and Antifungal Properties : Compounds synthesized from precursors related to this compound have been tested for their antimicrobial and antifungal properties, showcasing the potential for these compounds to be used in medical and agricultural applications (Vinusha et al., 2015).
Advanced Materials
- Development of Sensing Materials : The synthesis and characterization of substituted 2-aminobenzothiazoles and salicylidenes, which are related to this compound, have led to the development of sensitive and selective sensors for detecting cyanide in aqueous solutions. This application is crucial for environmental monitoring and safety (Elsafy et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(3-methylphenoxy)-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10-4-3-5-12(8-10)21-14-7-6-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZZDLDYPIPOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2662398.png)
![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2662400.png)
![(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2662404.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2662406.png)
![1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one](/img/structure/B2662408.png)

![N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2662412.png)
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2662413.png)

![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2662415.png)
![3-[(4-Ethyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2662416.png)
![6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride](/img/structure/B2662418.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B2662420.png)

